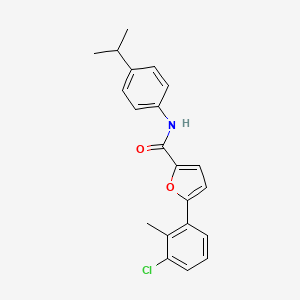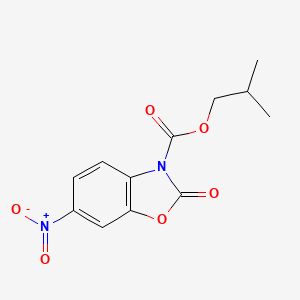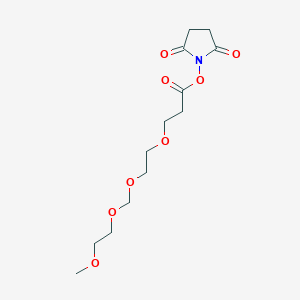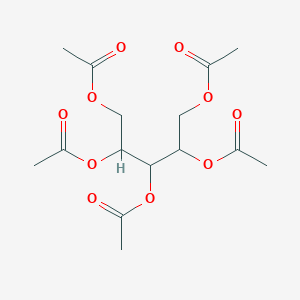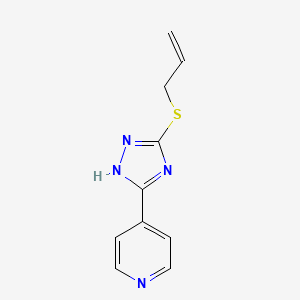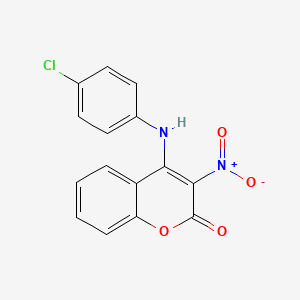
4-(4-Chloroanilino)-3-nitrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloroanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloroanilino group at the 4-position and a nitro group at the 3-position of the chromen-2-one scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one typically involves the following steps:
Nitration: The nitration of chromen-2-one is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The introduction of the 4-chloroanilino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-chloroaniline with the nitrochromen-2-one intermediate under basic conditions, such as using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloroanilino)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen-2-one scaffold can undergo oxidation reactions to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Chloroanilino)-3-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones.
Applications De Recherche Scientifique
4-(4-Chloroanilino)-3-nitrochromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroanilino group can bind to specific enzymes or receptors, modulating their activity. The compound’s ability to generate reactive oxygen species and induce oxidative stress is also a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one, used in the production of pesticides and dyes.
3-Nitrochromen-2-one: A related compound with similar chromen-2-one scaffold but lacking the chloroanilino group.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar anilino substitution, studied for their anticancer properties.
Uniqueness
This compound is unique due to the combination of the chloroanilino and nitro groups on the chromen-2-one scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
499997-11-4 |
|---|---|
Formule moléculaire |
C15H9ClN2O4 |
Poids moléculaire |
316.69 g/mol |
Nom IUPAC |
4-(4-chloroanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H |
Clé InChI |
WRLVOFDUFXOOIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
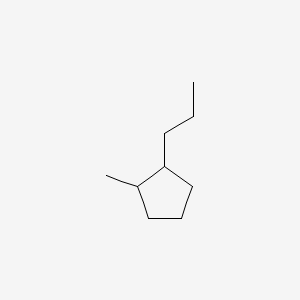
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
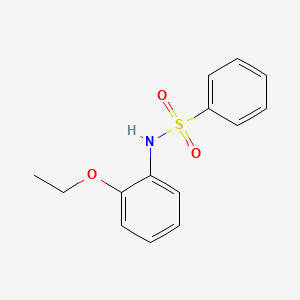
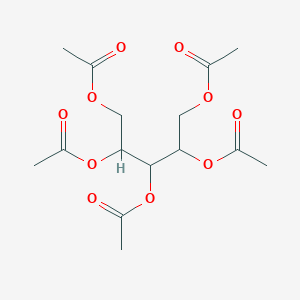
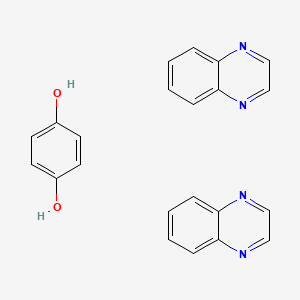
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
